2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide
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Overview
Description
2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to its structure, which is known for its significant biological activities . This compound is of interest in various fields, including medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves several steps. The key intermediate, 8-azabicyclo[3.2.1]octane, can be prepared through enantioselective construction methods . These methods often start with an acyclic precursor containing the necessary stereochemical information to form the bicyclic scaffold. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in drug discovery and development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, influencing pathways related to neurotransmission and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold. These compounds share the bicyclic structure but may differ in functional groups and substitutions, leading to variations in their biological activities and applications . Examples include:
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid derivatives
- N-methyl-8-azabicyclo[3.2.1]octane
These compounds highlight the versatility and importance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-[4-[(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-10-7-11-1-2-12(8-10)18(11)23(20,21)14-5-3-13(4-6-14)22-9-15(17)19/h3-6,10-12H,1-2,7-9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSAFHIXRYLYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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